2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the cyclobutylmethylsulfanyl and propan-2-yl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents under controlled conditions . The reaction conditions often include heating in formic acid to afford the desired thieno[3,2-d]pyrimidin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free chalcogenation reactions has been reported to be effective for the synthesis of similar compounds, providing a scalable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It has shown promise in biological assays, particularly in its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK2 inhibition.
Thieno[2,3-d]pyrimidine: A closely related compound with a different substitution pattern, also showing anticancer properties.
Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one: Known for its antimicrobial and cytotoxic activities.
Uniqueness
2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
2-(cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-9(2)16-13(17)12-11(6-7-18-12)15-14(16)19-8-10-4-3-5-10/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGFKHCPOVHOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CS2)N=C1SCC3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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